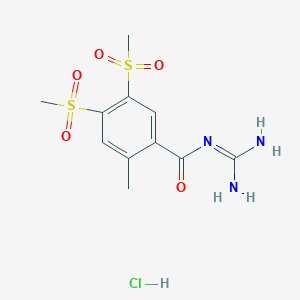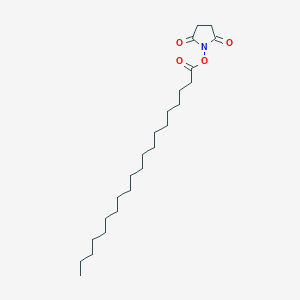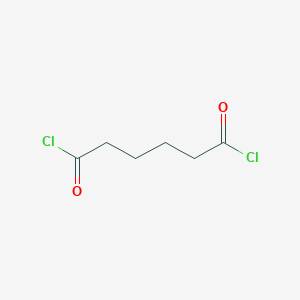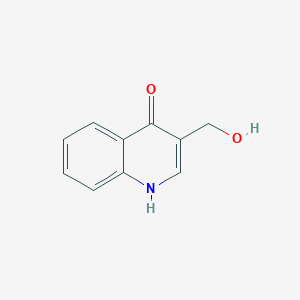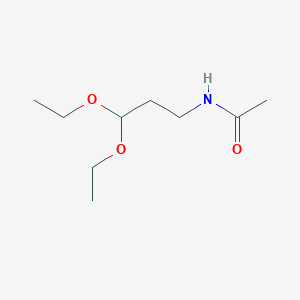
1-Propyl Etodolac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY-333328 (Oritavancina) es un antibiótico glicopéptido activo por vía oral. Pertenece a la clase de lipoglicopéptidos y se utiliza principalmente para tratar infecciones causadas por bacterias grampositivas.
Mecanismo De Acción
El mecanismo de Oritavancina implica la unión a los precursores de la pared celular bacteriana (peptidoglicano) y la interrupción de su incorporación. También afecta la integridad de la membrana.
Análisis Bioquímico
Biochemical Properties
1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .
Cellular Effects
This compound has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .
Métodos De Preparación
Rutas sintéticas:
Oritavancina se puede sintetizar a través de procesos químicos. Si bien la ruta sintética exacta puede variar, normalmente implica el acoplamiento de varios bloques de construcción para formar la estructura glicopéptida.
Condiciones de reacción:
Las condiciones de reacción específicas para la síntesis de Oritavancina son propietarias, pero probablemente incluyen pasos de protección y desprotección, formación de enlaces peptídicos y reacciones de glicosilación.
Producción industrial:
Oritavancina se produce industrialmente utilizando procesos de fermentación a gran escala. Los detalles exactos de la producción industrial son confidenciales, pero implica la fermentación microbiana, la purificación y la formulación.
Análisis De Reacciones Químicas
Oritavancina sufre varias reacciones químicas:
Inhibición de la síntesis de la pared celular: Oritavancina interrumpe la síntesis de la pared celular bacteriana al unirse a los precursores del peptidoglicano, evitando su incorporación a la pared celular.
Disrupción de la membrana: También afecta el potencial de la membrana bacteriana, lo que lleva a la muerte celular.
Los reactivos y condiciones comunes utilizados en su síntesis incluyen grupos protectores, agentes de acoplamiento y reactivos de glicosilación.
Los principales productos formados durante la síntesis de Oritavancina son intermediarios con aminoácidos modificados y estructuras glicosiladas.
Aplicaciones Científicas De Investigación
Oritavancina tiene diversas aplicaciones:
Medicina clínica: Utilizada para tratar infecciones de la piel y las estructuras cutáneas causadas por bacterias susceptibles.
Investigación: Investigada por su potencial en el tratamiento de otras infecciones y como herramienta para comprender la biosíntesis de la pared celular.
Comparación Con Compuestos Similares
Oritavancina destaca por su larga vida media, lo que permite una dosificación semanal. Los compuestos similares incluyen vancomicina, teicoplanina y dalbavancina.
Recuerde que Oritavancina es una adición valiosa a nuestro arsenal antimicrobiano, especialmente contra cepas resistentes. Si necesita más información o tiene preguntas específicas, no dude en preguntar
Propiedades
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57816-83-8 |
Source


|
| Record name | 1-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

